N-(5-Bromopyrimidin-2-yl)acetamide N-(5-Bromopyrimidin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 180530-15-8
VCID: VC21082450
InChI: InChI=1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11)
SMILES: CC(=O)NC1=NC=C(C=N1)Br
Molecular Formula: C6H6BrN3O
Molecular Weight: 216.04 g/mol

N-(5-Bromopyrimidin-2-yl)acetamide

CAS No.: 180530-15-8

Cat. No.: VC21082450

Molecular Formula: C6H6BrN3O

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Bromopyrimidin-2-yl)acetamide - 180530-15-8

Specification

CAS No. 180530-15-8
Molecular Formula C6H6BrN3O
Molecular Weight 216.04 g/mol
IUPAC Name N-(5-bromopyrimidin-2-yl)acetamide
Standard InChI InChI=1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11)
Standard InChI Key LKFUSWVVQGECDI-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC=C(C=N1)Br
Canonical SMILES CC(=O)NC1=NC=C(C=N1)Br

Introduction

Chemical Identity and Structural Properties

N-(5-Bromopyrimidin-2-yl)acetamide is characterized by a pyrimidine ring with a bromine atom at the 5-position and an acetamide group attached to the 2-position. This molecular arrangement confers distinct reactivity patterns that are instrumental to its utility in organic synthesis and drug development.

Fundamental Chemical Parameters

The compound possesses well-defined chemical parameters that establish its identity and physical properties, as summarized in Table 1.

Table 1: Chemical Identity and Properties of N-(5-Bromopyrimidin-2-yl)acetamide

ParameterValue
CAS Registry Number180530-15-8
Molecular FormulaC₆H₆BrN₃O
Molecular Weight216.04 g/mol
IUPAC NameN-(5-bromopyrimidin-2-yl)acetamide
InChIInChI=1S/C6H6BrN3O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11)
InChIKeyQCEWICRFGKXCAT-UHFFFAOYSA-N
SMILES NotationCC(=O)NC1=CN=C(N=C1)Br
Physical AppearanceSolid

The molecular structure features a pyrimidine ring with nitrogen atoms at positions 1 and 3, a bromine substituent at position 5, and an acetamide group (CH₃CONH-) attached to position 2 . This arrangement creates an electron-deficient heterocyclic system with distinct reactivity patterns.

Spectroscopic Characteristics

Spectroscopic data for N-(5-Bromopyrimidin-2-yl)acetamide provides essential information for structure verification and purity assessment. While comprehensive spectral data is limited in the available literature, typical characteristic signals can be inferred based on structural features:

  • ¹H NMR: Expected to show signals for the methyl group of the acetamide (approximately δ 2.0-2.5 ppm), aromatic protons of the pyrimidine ring (δ 8.0-9.0 ppm), and the NH proton of the acetamide group (δ 10.0-12.0 ppm).

  • ¹³C NMR: Anticipated to display signals for the methyl carbon (around δ 23-25 ppm), carbonyl carbon (δ 168-170 ppm), and the pyrimidine carbon atoms (δ 115-160 ppm).

Synthesis and Preparation Methods

The synthesis of N-(5-Bromopyrimidin-2-yl)acetamide typically involves the acetylation of 5-bromopyrimidin-2-amine or selective bromination of N-(pyrimidin-2-yl)acetamide. These approaches leverage established methods in heterocyclic chemistry to achieve regioselective functionalization.

Acetylation of 5-Bromopyrimidin-2-amine

The most direct synthetic route involves the acetylation of 5-bromopyrimidin-2-amine using acetylating agents such as acetic anhydride or acetyl chloride. This method parallels the acetylation procedures documented for similar pyridine derivatives .

The reaction typically proceeds as follows:

  • 5-Bromopyrimidin-2-amine is treated with an acetylating agent (acetic anhydride or acetyl chloride)

  • The reaction is conducted in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct

  • The reaction mixture is typically stirred at room temperature or gently heated

  • The product is isolated through extraction and purification methods such as recrystallization

This approach is analogous to the documented synthesis of N-(5-bromopyridin-2-yl)acetamide, which has been prepared through similar acetylation reactions .

Selective Bromination Route

An alternative synthetic strategy involves the selective bromination of N-(pyrimidin-2-yl)acetamide at the 5-position using brominating agents such as N-bromosuccinimide (NBS):

  • N-(Pyrimidin-2-yl)acetamide is dissolved in a suitable solvent (typically chloroform or dichloromethane)

  • N-Bromosuccinimide is added, often with the reaction conducted in darkness to prevent radical-mediated side reactions

  • The reaction mixture is stirred for several hours (typically 15-18 hours)

  • After completion, the product is isolated through extraction and purification

This approach is comparable to the documented bromination of 2-amino-4-methylpyrimidine to form 5-bromo-4-methylpyrimidin-2-amine, which demonstrates the feasibility of selective bromination at the 5-position of pyrimidine derivatives .

Chemical Reactivity

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the 5-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution reactions. This reactivity is enhanced by the electron-deficient nature of the pyrimidine ring, which activates the carbon-bromine bond toward nucleophilic attack.

Table 2: Potential Nucleophilic Substitution Reactions

NucleophileConditionsExpected ProductPotential Application
AminesBase, elevated temperature5-Aminopyrimidine derivativesSynthesis of bioactive compounds
AlkoxidesAlcoholic solvent, base5-Alkoxypyrimidine derivativesModulation of physicochemical properties
ThiolsBase, polar solvent5-Sulfanylpyrimidine derivativesCreation of metal-binding ligands

Amide Functionality Reactions

The acetamide group can undergo various transformations:

  • Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to regenerate the amino group, making it valuable as a protecting group in synthetic sequences.

  • Dehydration: When treated with dehydrating agents, the acetamide can be converted to nitrile derivatives.

  • Transamidation: The acetamide can participate in transamidation reactions with other amines under appropriate conditions.

Structural Analysis

The structural characteristics of N-(5-Bromopyrimidin-2-yl)acetamide have significant implications for its physicochemical properties and interactions. While no crystal structure of this exact compound was available in the search results, insights can be drawn from the crystallographic data of the closely related compound N-(5-bromopyridin-2-yl)acetamide .

Molecular Geometry and Packing

Based on the structural data for N-(5-bromopyridin-2-yl)acetamide, it can be inferred that:

  • The pyrimidine ring and acetamide group likely adopt a nearly coplanar arrangement, with a small dihedral angle between them (approximately 7-8° as observed in the pyridine analog) .

  • The molecular packing is likely stabilized by intermolecular hydrogen bonds, particularly involving the N-H of the acetamide group and the carbonyl oxygen of adjacent molecules.

  • The formation of supramolecular chains through hydrogen bonding networks would be expected, similar to the110 chains observed in the crystal structure of N-(5-bromopyridin-2-yl)acetamide .

Comparison with Related Compounds

To better understand the properties and potential applications of N-(5-Bromopyrimidin-2-yl)acetamide, it is instructive to compare it with structurally related compounds.

Structural Analogs

Table 3: Comparison of N-(5-Bromopyrimidin-2-yl)acetamide with Related Compounds

CompoundMolecular FormulaCAS NumberKey Structural DifferenceSignificance
N-(5-Bromopyridin-2-yl)acetamideC₇H₇BrN₂ON/APyridine vs. Pyrimidine ringDifferent electron distribution and hydrogen bonding capabilities
N-(2-Bromopyrimidin-5-yl)acetamideC₆H₆BrN₃O1209458-44-5Bromine at 2-position vs. 5-positionAltered reactivity and substitution patterns
N-(5-Bromothiophen-2-yl)acetamideC₆H₆BrNOS68236-26-0Thiophene vs. Pyrimidine ringDifferent electronic properties and reactivity

The positional isomer N-(2-Bromopyrimidin-5-yl)acetamide exhibits different chemical reactivity due to the altered position of the bromine atom, which influences the electronic distribution within the pyrimidine ring .

Supplier Catalog ReferencePurityTypical Package SizesDelivery Timeframe (as of April 2025)
54-OR9164995%1g, 5g, 10gApproximately 2 weeks
10-F21095795.0%1g, 5g, 10gApproximately 2-3 weeks
N/A98%1gTypically in stock

Future Research Directions

The continued exploration of N-(5-Bromopyrimidin-2-yl)acetamide holds promise for several research avenues:

  • Development of novel synthetic methodologies: Further refinement of selective functionalization methods could expand the utility of this compound as a synthetic intermediate.

  • Exploration of supramolecular assemblies: Investigation of co-crystal formation with complementary hydrogen-bonding partners could lead to materials with interesting mechanical properties, similar to those observed with related pyridine derivatives .

  • Structure-activity relationship studies: Systematic modification of the basic scaffold could yield insights into the relationship between structural features and biological activity in pyrimidine-based compounds.

  • Catalytic applications: Exploration of the compound's potential as a ligand in metal-catalyzed transformations, leveraging the coordinating ability of the pyrimidine nitrogen atoms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator